N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, a hydroxyethyl group, and a piperidine ring, making it a versatile molecule for different scientific and industrial purposes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the core structure.
Reaction Steps: The piperidine ring is first functionalized with a carboxamide group. This is achieved by reacting piperidine with ethyl chloroformate to form the corresponding piperidinecarboxamide.
Subsequent Reactions: The piperidinecarboxamide is then reacted with ethylamine and 2-hydroxyethylamine to introduce the ethyl and hydroxyethyl groups, respectively.
Final Steps: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be used to convert functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid, acetic anhydride, and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can yield alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-Ethyl-N-(2-hydroxyethyl)nitrosamine: This compound is structurally similar but contains a nitroso group, which gives it different chemical properties and biological activities.
N-(2-Hydroxyethyl)ethylenediamine: Another related compound with applications in polymer chemistry and as a chelating agent.
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-12(6-7-13)10(14)9-4-3-5-11-8-9;/h9,11,13H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZQUAYOXIGJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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